molecular formula C7H5Cl2NO3 B1209098 1,5-Dichloro-2-methoxy-3-nitrobenzene CAS No. 37138-82-2

1,5-Dichloro-2-methoxy-3-nitrobenzene

Cat. No. B1209098
Key on ui cas rn: 37138-82-2
M. Wt: 222.02 g/mol
InChI Key: OQRXLBNJKPMELG-UHFFFAOYSA-N
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Patent
US06613786B2

Procedure details

2-Nitro-4,6-dichloroanisole was prepared by the same procedure as described for Step 2 of Preparation 2a except using 2,4-dichloro-6-nitrophenol (52 g), methyl iodide (71 g), and potassium carbonate (41.4 g). Workup gave crude 2-nitro-4,6-dichloroanisole (50 g, 90%) which was used in the next step without purification.
[Compound]
Name
2a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step Two
Quantity
71 g
Type
reactant
Reaction Step Three
Quantity
41.4 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([N+:9]([O-:11])=[O:10])[C:3]=1[OH:12].CI.[C:15](=O)([O-])[O-].[K+].[K+]>>[N+:9]([C:4]1[CH:5]=[C:6]([Cl:8])[CH:7]=[C:2]([Cl:1])[C:3]=1[O:12][CH3:15])([O-:11])=[O:10] |f:2.3.4|

Inputs

Step One
Name
2a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
52 g
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O
Step Three
Name
Quantity
71 g
Type
reactant
Smiles
CI
Step Four
Name
Quantity
41.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2-Nitro-4,6-dichloroanisole was prepared by the same procedure

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=CC(=C1)Cl)Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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